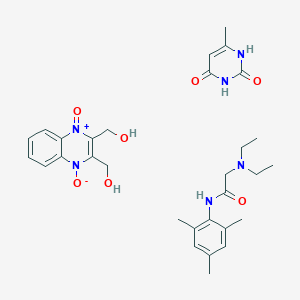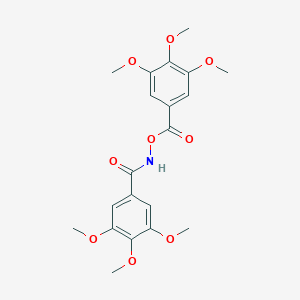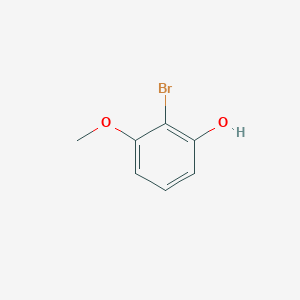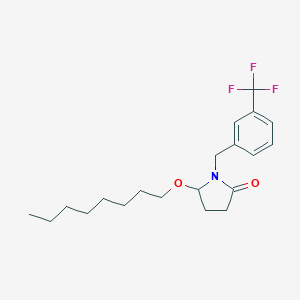
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects.
Biochemische Und Physiologische Effekte
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. This compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone in lab experiments is that it has been found to have a range of potential applications in scientific research. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone. One potential direction is the further exploration of its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of certain diseases, including cancer and Alzheimer's disease. Finally, more research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone involves the reaction of 3-(trifluoromethyl)benzaldehyde with octan-1-ol followed by the addition of a pyrrolidinone derivative. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
136410-35-0 |
|---|---|
Produktname |
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone |
Molekularformel |
C20H28F3NO2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-13-26-19-12-11-18(25)24(19)15-16-9-8-10-17(14-16)20(21,22)23/h8-10,14,19H,2-7,11-13,15H2,1H3 |
InChI-Schlüssel |
GFGYTWXVHRLVAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
Synonyme |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
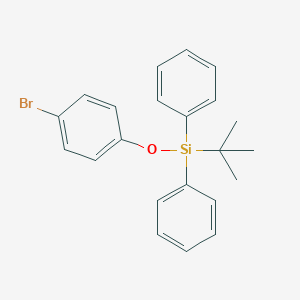
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
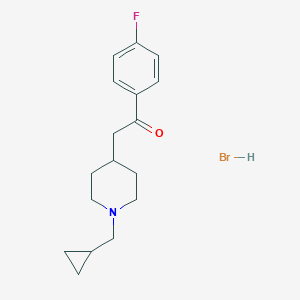
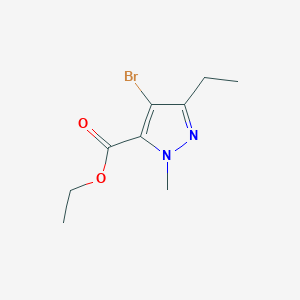
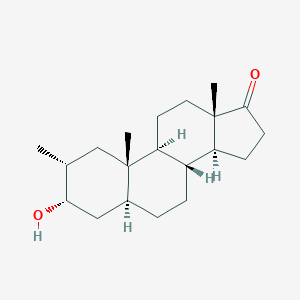
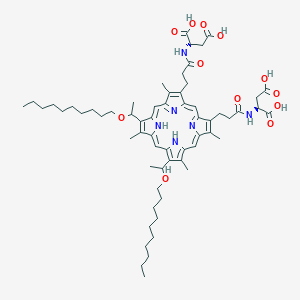

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
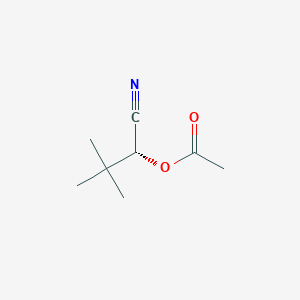
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
